molecular formula C17H23NO4 B4301401 ethyl 3-[(cyclopropylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate

ethyl 3-[(cyclopropylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate

Cat. No. B4301401
M. Wt: 305.4 g/mol
InChI Key: LXXOQGHFDGOJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(cyclopropylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate is a chemical compound that belongs to the class of prodrugs. It is commonly used in scientific research as a tool for studying the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of ethyl 3-[(cyclopropylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate involves the conversion of the prodrug into an active drug by enzymatic or chemical reactions. The active drug then binds to its target receptor or enzyme, leading to the desired biochemical or physiological effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 3-[(cyclopropylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate depend on the active drug that is produced upon conversion of the prodrug. Some of the effects that have been studied include anti-inflammatory, analgesic, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of ethyl 3-[(cyclopropylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate as a prodrug has several advantages for lab experiments. It allows for the controlled delivery of active drugs to specific sites in the body, reducing the risk of side effects. However, the conversion of the prodrug into the active drug can be difficult to control, leading to variability in the results obtained.

Future Directions

There are several future directions for the use of ethyl 3-[(cyclopropylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate in scientific research. One direction is the development of new prodrugs that can be used for drug delivery. Another direction is the study of the biochemical and physiological effects of different active drugs produced by the prodrug. Additionally, the use of ethyl 3-[(cyclopropylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate in combination with other compounds for synergistic effects is an area of interest.

Scientific Research Applications

Ethyl 3-[(cyclopropylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate is commonly used in scientific research as a prodrug for studying the biochemical and physiological effects of various compounds. It is also used as a tool for drug delivery, where the prodrug is converted into an active drug by enzymatic or chemical reactions.

properties

IUPAC Name

ethyl 3-(cyclopropanecarbonylamino)-3-(4-ethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-21-14-9-7-12(8-10-14)15(11-16(19)22-4-2)18-17(20)13-5-6-13/h7-10,13,15H,3-6,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXOQGHFDGOJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid, 3-(cyclopropanecarbonylamino)-3-(4-ethoxyphenyl)-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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